molecular formula C9H17FN2O3 B2600401 Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate CAS No. 2408968-63-6

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate

Cat. No.: B2600401
CAS No.: 2408968-63-6
M. Wt: 220.244
InChI Key: NOQXIBWUUPDFBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, an aminooxymethyl group, and a fluoro-substituted azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe tert-butyl ester group is often introduced using tert-butyl alcohol in the presence of a suitable catalyst, such as boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as azides or amines.

Scientific Research Applications

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the aminooxymethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)-3-fluoroazetidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
  • Tert-butyl 3-(methoxymethyl)-3-fluoroazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate is unique due to the presence of the aminooxymethyl group, which provides additional reactivity and potential for covalent bonding with target molecules. This makes it particularly valuable in the development of covalent inhibitors and other bioactive compounds .

Properties

IUPAC Name

tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O3/c1-8(2,3)15-7(13)12-4-9(10,5-12)6-14-11/h4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXIBWUUPDFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CON)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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